5-Bromo-7-iodo-1H-indazole
Overview
Description
5-Bromo-7-iodo-1H-indazole is a derivative of indazole, which is a type of heterocyclic compound. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of indazole derivatives involves various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 5-Bromo-1H-indazole . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The chemical reactions of indazole derivatives involve various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of 5-Bromo-1H-indazole .Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
5-Bromo-7-iodo-1H-indazole serves as a crucial building block in organic synthesis, especially in the preparation of various indazole derivatives. It is notably used in:
Cross-Coupling Reactions : Studies have demonstrated the compound's reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are essential for creating a wide range of functionalized indazoles, which have potential applications as serotonin receptor ligands (Witulski et al., 2005).
Synthesis of Novel Scaffolds : Research has also focused on synthesizing novel indazole scaffolds using this compound, which are potent building blocks in divergent syntheses of indazoles via palladium cross-coupling reactions (Cottyn et al., 2007).
Mechanism of Action
Target of Action
It is known that indazole derivatives can interact with a broad range of biological targets
Mode of Action
Indazole derivatives are known to interact with their targets and induce changes that lead to their biological effects . The specific interactions and changes caused by 5-Bromo-7-iodo-1H-indazole remain to be elucidated.
Biochemical Pathways
Indazole derivatives are known to influence various biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .
Result of Action
Indazole derivatives are known to have a wide range of biological activities . The specific effects of this compound at the molecular and cellular levels need further investigation.
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of the compound .
Safety and Hazards
Future Directions
Given the wide range of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . The future direction in this field is likely to focus on the development of novel synthetic approaches to indazoles .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-iodo-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, thereby influencing various signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways that regulate growth and division. This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it has been found to inhibit certain kinases by competing with ATP for binding sites. This inhibition can lead to downstream effects on signaling pathways and cellular functions. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in glycolysis, leading to reduced glucose utilization and altered energy production. These interactions are crucial for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding how this compound exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-7-iodo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPPVMLPAUPZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730869 | |
Record name | 5-Bromo-7-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953410-86-1 | |
Record name | 5-Bromo-7-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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